Antiprotozoal and antimicrobial agent used mainly in veterinary practice.
Ronidazole
CAS No.: 7681-76-7
Cat. No.: VC20741798
Molecular Formula: C6H8N4O4
Molecular Weight: 200.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7681-76-7 |
---|---|
Molecular Formula | C6H8N4O4 |
Molecular Weight | 200.15 g/mol |
IUPAC Name | (1-methyl-5-nitroimidazol-2-yl)methyl carbamate |
Standard InChI | InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11) |
Standard InChI Key | PQFRTXSWDXZRRS-UHFFFAOYSA-N |
SMILES | CN1C(=CN=C1COC(=O)N)[N+](=O)[O-] |
Canonical SMILES | CN1C(=CN=C1COC(=O)N)[N+](=O)[O-] |
Melting Point | 168.0 °C |
Therapeutic Applications
Feline Tritrichomonosis
Ronidazole has emerged as the treatment of choice for feline tritrichomonosis, a condition caused by Tritrichomonas foetus. Multiple clinical studies have demonstrated its superior efficacy in treating this parasitic infection in cats . Research conducted at North Carolina State University's College of Veterinary Medicine showed 100% resolution or dramatic reduction in diarrhea in felines treated with ronidazole, with all cats testing negative for Tritrichomonas via rectal culture swab upon completion of treatment .
The standard treatment protocol involves oral administration of ronidazole at 30 mg/kg body weight once daily for 14 days . This regimen has been proven effective in multiple controlled studies. In a randomized, double-blind clinical trial involving 47 cats naturally infected with T. foetus, only 16% of cats in the treated group still tested positive for the parasite after treatment, compared to 82% in the placebo group (P<0.001) .
Other Applications
Beyond feline tritrichomonosis, emerging research suggests ronidazole may be effective in treating Giardia infections in dogs, though more studies are needed to establish optimal protocols . The compound has also been used successfully in avian medicine to treat trichomonal infections in birds . Additionally, research has demonstrated efficacy in eliminating Tritrichomonas muris from research mice when combined with limited culling strategies .
It is important to note that despite these applications, ronidazole is specifically prohibited for use in food-producing animals due to concerns about its carcinogenic potential and possible residues in animal products intended for human consumption .
Pharmacokinetics and Administration
Parameter | Healthy Cats (mean) | Infected Cats (mean) |
---|---|---|
Time to maximum plasma concentration (Tmax) | 9 hours | 9.4 hours |
Maximum plasma concentration (Cmax) | 21.6 μg/ml | 17.1 μg/ml |
Area under the curve (AUC) | 467.4 μg/h/ml | 481 μg/h/ml |
Dosage Forms and Administration
Ronidazole is available in various compounded formulations to facilitate accurate dosing and administration. Due to its extremely bitter taste, the medication is typically compounded into capsules or flavored formulations to improve palatability and ensure patient compliance . The standard treatment duration for feline tritrichomonosis is 14 days of continuous administration .
Common dosage forms available through compounding pharmacies include:
Dosage Form | Description | Available Strengths |
---|---|---|
Gourmeds | Flavored chewable oral tablets | 50 mg/tab to 125 mg/tab |
Medi Melts | Flavored oral tablets that disintegrate rapidly on the tongue | 50 mg/tab |
Quad Tabs | Quarter-scored tablets for maximum flexibility in oral dosing | 100 mg/tab to 250 mg/tab |
In specialized formulations, such as the guar gum-coated capsules used in research, the drug release profile shows delayed and controlled release. In vitro studies demonstrated that approximately 30% of ronidazole is released after 3 hours in a simulated gastric environment, with release continuing in simulated intestinal fluids to reach 54.3% after 1 additional hour and 87.9% after 3 additional hours .
Clinical Efficacy
Evidence from Clinical Trials
The efficacy of ronidazole has been well-documented in multiple clinical studies. A landmark controlled, randomized, double-blind clinical trial conducted in 47 cats naturally infected with T. foetus from French catteries provided compelling evidence of the drug's effectiveness . In this study, cats received either ronidazole (30 mg/kg once daily) or placebo for 14 days.
The results demonstrated a statistically significant difference between treatment groups:
Outcome Measure | Ronidazole Group (n=25) | Placebo Group (n=22) | P Value |
---|---|---|---|
Positive for T. foetus at study end | 16% | 82% | <0.001 |
This study, along with others, establishes ronidazole as highly effective in eliminating T. foetus infection in cats, with an approximate success rate of 84% based on the reported data .
Factors Affecting Treatment Outcomes
Despite the high efficacy rates, several factors can influence treatment outcomes. These include:
-
Accurate diagnosis using proven fecal culture-based diagnostics such as InPouch TF-Feline or PCR techniques is essential before initiating treatment .
-
Precise dosing based on accurate body weight is critical for both efficacy and safety .
-
Complete adherence to the full 14-day treatment course is necessary to achieve optimal results .
-
Environmental management to prevent reinfection, particularly in multi-cat households or catteries, may be necessary to maintain long-term resolution .
Drug Interactions
Ronidazole has numerous potential drug interactions that must be considered when developing a treatment plan. Many of these interactions are extrapolated from experience with the related compound metronidazole, as both share similar pharmacological properties .
Increased Drug Levels
Ronidazole may increase the plasma concentrations of several medications, potentially enhancing their effects or toxicity:
Metabolic Interactions
Some drugs can alter the metabolism of ronidazole, potentially increasing toxicity:
-
Cimetidine and Ketoconazole decrease ronidazole metabolism, potentially increasing the risk of neurotoxicity .
-
Conversely, certain medications (Phenobarbital, Rifampin, Phenytoin) either antagonize ronidazole's effects or increase its metabolism, potentially reducing efficacy .
Future Research Directions
Several important areas require further investigation to optimize the clinical use of ronidazole:
-
Development of more palatable formulations with improved pharmacokinetic profiles to enhance compliance and efficacy
-
Establishment of evidence-based protocols for treating Giardia infections in dogs
-
Investigation of potential resistance mechanisms and strategies to prevent resistance development
-
Exploration of alternative dosing regimens that might maintain efficacy while reducing adverse effects
-
Long-term follow-up studies to assess relapse rates and factors associated with treatment failure
Ongoing research in these areas will help refine treatment approaches and maximize the therapeutic potential of this important antiprotozoal agent.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume